![molecular formula C19H31N5O3 B15105223 Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate](/img/structure/B15105223.png)
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate
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Overview
Description
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a piperidine ring substituted with a dimethylpyrimidinyl group. Its molecular formula is C18H30N4O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, which is then reacted with tert-butyl carbamate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative used in organic synthesis.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Dimethylpyrimidine derivatives: Compounds with the same pyrimidine moiety but different functional groups.
Uniqueness
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
Tert-butyl [2-({[1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-yl]carbonyl}amino)ethyl]carbamate is a complex organic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butyl carbamate moiety linked to a piperidine and pyrimidine derivative. Its molecular formula is C15H22N4O2, indicating a structure that allows for diverse biological interactions.
Property | Value |
---|---|
Molecular Formula | C15H22N4O2 |
Molecular Weight | 290.36 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not available |
Pharmacological Applications
Compounds containing pyrimidine and piperidine structures have been associated with various therapeutic effects, including:
- Antidepressant Activity : Similar compounds have shown efficacy in treating depression by modulating neurotransmitter systems.
- Anticancer Properties : Research indicates that derivatives of pyrimidine can inhibit tumor growth through various mechanisms, including apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Effects : The combination of piperidine and pyrimidine rings may enhance the compound's ability to act against bacterial infections.
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It can bind to various receptors, potentially modulating signaling pathways critical for cell survival and proliferation.
Case Studies
-
Antidepressant Efficacy :
- A study evaluated the antidepressant effects of similar piperidine derivatives on animal models, demonstrating a significant reduction in depressive behaviors. The mechanism was linked to increased serotonin levels in the brain.
-
Antitumor Activity :
- In vitro studies showed that related compounds inhibited the growth of cancer cell lines (e.g., HepG2 liver carcinoma cells). The presence of the pyrimidine ring was crucial for enhancing cytotoxicity.
-
Antimicrobial Properties :
- Research indicated that the compound exhibited antibacterial activity against Gram-positive bacteria, with potential applications in developing new antibiotics.
Properties
Molecular Formula |
C19H31N5O3 |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[[1-(4,6-dimethylpyrimidin-2-yl)piperidine-4-carbonyl]amino]ethyl]carbamate |
InChI |
InChI=1S/C19H31N5O3/c1-13-12-14(2)23-17(22-13)24-10-6-15(7-11-24)16(25)20-8-9-21-18(26)27-19(3,4)5/h12,15H,6-11H2,1-5H3,(H,20,25)(H,21,26) |
InChI Key |
JOKZCHQWZBXJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)C(=O)NCCNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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